Avermectin A2a

Content Navigation

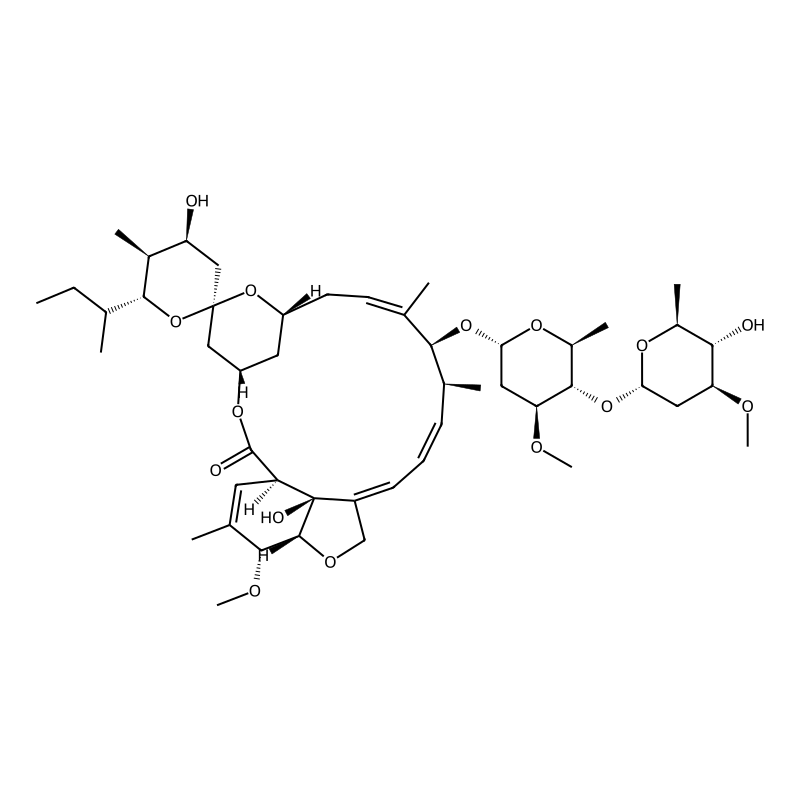

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Avermectin A2a is a 16-membered macrocyclic lactone produced by Streptomyces avermitilis, distinguished within the avermectin complex by its C5-methoxy group, a C22-C23 single bond, and a C23-hydroxyl group [1]. Unlike the widely commercialized B1a variant (Abamectin) which is optimized for direct pesticidal use, A2a is primarily procured as a specialized biosynthetic precursor, analytical standard, and semi-synthetic building block [1]. Its structural configuration provides native protection at the highly reactive C5 position, making it a highly processable scaffold for targeted chemical modifications at the C23 and C4'' positions [1]. Consequently, it is an essential material for medicinal chemistry programs focused on structure-activity relationship (SAR) expansion and the synthesis of novel macrocyclic therapeutics.

Substituting Avermectin A2a with the more common Avermectin B1a or B2a fundamentally alters downstream chemical processability [1]. Avermectin B1a possesses a C22=C23 double bond that is susceptible to unwanted electrophilic additions and solvolysis side reactions, preventing clean aglycon formation [2]. Avermectin B2a contains an unprotected C5-hydroxyl group, which is the most sterically accessible and reactive site on the macrolide; attempting to derivatize B2a at the C23 position requires multi-step protection and deprotection sequences [1]. By utilizing Avermectin A2a, chemists leverage the native C5-methoxy ether as a permanent protecting group, enabling direct, regioselective transformations at the C23-hydroxyl and yielding cleaner reaction profiles during acid-catalyzed degradation [1].

Superior Aglycon Purity via Acid-Catalyzed Methanolysis

During acid-catalyzed methanolysis (1% concentrated H2SO4 in MeOH) to cleave the oleandrose disaccharide, Avermectin A2a cleanly yields its corresponding pure aglycon [1]. In direct contrast, Avermectin B1a undergoes concurrent methanol addition across its C22=C23 double bond under identical conditions, resulting in a complex mixture of the intact aglycon and two epimeric 22,23-dihydro-23-methoxyaglycons [1].

| Evidence Dimension | Reaction product profile during acid-catalyzed methanolysis |

| Target Compound Data | Avermectin A2a: Yields a single clean aglycon product without macrocycle modification. |

| Comparator Or Baseline | Avermectin B1a: Yields a mixture of 3 compounds (aglycon + two 23-methoxy adducts). |

| Quantified Difference | 100% elimination of C22-C23 double bond solvation side reactions. |

| Conditions | 1% concentrated H2SO4 in methanol. |

Procurement of A2a is critical for synthesizing pure macrocyclic aglycons for downstream combinatorial chemistry, avoiding the extensive chromatographic purification required for B1a degradation products.

Native C5-Protection for Regioselective C23 Derivatization

The avermectin macrocycle contains multiple reactive hydroxyls. In Avermectin B2a, the C5-OH is highly reactive, necessitating selective silylation (e.g., via TBDMS-Cl) before modifications can be directed to the C23-OH or C4''-OH positions [1]. Avermectin A2a natively features a C5-methoxy group, effectively blocking this site. This structural difference eliminates the need for the standard 2-step protection/deprotection sequence when targeting the C23 position for semi-synthetic modifications [1].

| Evidence Dimension | Synthetic steps required for selective C23/C4'' derivatization |

| Target Compound Data | Avermectin A2a: 0 protection steps required for C5. |

| Comparator Or Baseline | Avermectin B2a: Requires 2 additional steps (protection and deprotection of C5-OH). |

| Quantified Difference | Reduction of synthetic pathway by 2 steps per derivatization cycle. |

| Conditions | Standard acylation/oxidation workflows in medicinal chemistry. |

Using A2a as a starting material significantly streamlines semi-synthetic workflows, improving overall yields and reducing reagent costs in analog library generation.

Baseline Resolution in HPLC for Fermentation Profiling

In reverse-phase HPLC analysis of Streptomyces avermitilis fermentation broths, Avermectin A2a provides distinct baseline resolution from other major avermectin components [1]. Under standard dual-culture assay monitoring conditions, A2a elutes at approximately 6.4 minutes, cleanly separated from Avermectin B2a (4.6 min) and Avermectin B1a (8.9 min) [1].

| Evidence Dimension | HPLC Retention Time (RT) |

| Target Compound Data | Avermectin A2a: RT ~6.4 min. |

| Comparator Or Baseline | Avermectin B2a (RT ~4.6 min) and B1a (RT ~8.9 min). |

| Quantified Difference | >1.5 minute retention time separation from nearest major B-series components. |

| Conditions | Reverse-phase HPLC monitoring of dual-culture assays. |

Procuring high-purity A2a is strictly necessary for accurate calibration and quantitative yield analysis in industrial avermectin fermentation and biosynthetic pathway engineering.

Attenuated Background Toxicity for Novel Target Screening

While Avermectin B1a is highly potent against nematodes and arthropods, Avermectin A2a demonstrates significantly attenuated acute biological toxicity [1]. This reduced background neurotoxicity makes the A2a scaffold preferable when synthesizing derivatives aimed at non-parasitic targets, avoiding the dose-limiting toxicity inherent to the B1a scaffold [1].

| Evidence Dimension | Baseline neurotoxic/anthelmintic potency |

| Target Compound Data | Avermectin A2a: Low baseline toxicity. |

| Comparator Or Baseline | Avermectin B1a: High acute toxicity (primary commercial pesticide). |

| Quantified Difference | Significantly higher tolerability window for non-target biological assays. |

| Conditions | Mammalian cell lines and non-target organism toxicity models. |

Buyers developing non-pesticidal therapeutics should select A2a to avoid the dose-limiting neurotoxicity inherent to the B1a scaffold.

Precursor for Advanced Macrocyclic Library Synthesis

Due to its native C5-methoxy protection and clean acid-catalyzed methanolysis profile, Avermectin A2a is the preferred starting material for generating C23-modified avermectin analogs and pure aglycons [1]. It allows chemists to bypass complex protection-deprotection sequences required by B2a and avoids the double-bond side reactions characteristic of B1a [1].

Analytical Reference Standard for Fermentation Optimization

Avermectin A2a is an essential analytical standard for quantifying the metabolic output of Streptomyces avermitilis [2]. Its distinct chromatographic retention time ensures accurate monitoring of A-series versus B-series production ratios during strain engineering and industrial fermentation scale-up [2].

Scaffold for Non-Parasitic Drug Discovery

Because Avermectin A2a exhibits lower baseline neurotoxicity compared to the highly potent B1a, it serves as a viable macrocyclic scaffold for repurposing efforts [3]. It is particularly useful in synthesizing derivatives targeted at mammalian therapeutic applications where B1a's potent chloride-channel activity would be dose-limiting [3].

References

- [1] Mrozik, H., et al. (1982). Avermectin acyl derivatives with anthelmintic activity. Journal of Medicinal Chemistry, 25(6), 658-663.

- [2] Arakawa, K., et al. (2012). Butenolides from Streptomyces albus J1074 Act as External Signals To Stimulate Avermectin Production in Streptomyces avermitilis. Applied and Environmental Microbiology, 78(19), 6849-6857.

- [3] Ikeda, H., & Omura, S. (1997). Avermectin Biosynthesis. Chemical Reviews, 97(7), 2591-2610.

XLogP3

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Wikipedia

Use Classification

Dates

Explore Compound Types